

# Application of Nigericin in Studying Mitochondrial Dysfunction

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Compound of Interest		
Compound Name:	Nigericin	
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## **Application Notes**

**Nigericin** is a potent polyether ionophore antibiotic derived from Streptomyces hygroscopicus. It functions as a highly selective potassium-hydrogen (K+/H+) antiporter, disrupting ion homeostasis across biological membranes, particularly the inner mitochondrial membrane. This property makes **nigericin** an invaluable tool for researchers studying mitochondrial dysfunction and its downstream consequences, such as apoptosis, pyroptosis, and cellular stress responses.

### Mechanism of Action:

**Nigericin** facilitates an electroneutral exchange of K<sup>+</sup> for H<sup>+</sup> across the mitochondrial inner membrane.[1][2] This action dissipates the transmembrane pH gradient ( $\Delta$ pH), a critical component of the proton motive force that drives ATP synthesis.[1] The disruption of the  $\Delta$ pH leads to a compensatory increase or hyperpolarization of the mitochondrial membrane potential ( $\Delta$ ψm) in some contexts, while in others, a decrease is observed, ultimately leading to mitochondrial dysfunction.[1][3][4]

The key consequences of **nigericin**-induced mitochondrial disruption include:

• Inhibition of Oxidative Phosphorylation: By uncoupling the proton gradient, **nigericin** inhibits the synthesis of ATP via oxidative phosphorylation.[5]



- Increased Reactive Oxygen Species (ROS) Production: The perturbation of the electron transport chain can lead to an increase in the generation of mitochondrial ROS (mROS).[6]
- Induction of Apoptosis: Mitochondrial dysfunction, characterized by the release of cytochrome c, can trigger the intrinsic apoptotic pathway through caspase activation.[4][5][6]
- Activation of the NLRP3 Inflammasome: The efflux of intracellular potassium is a key trigger for the assembly and activation of the NLRP3 inflammasome, leading to the release of proinflammatory cytokines and pyroptotic cell death.[2][8][9]

## **Quantitative Data Summary**

The following tables summarize the effective concentrations of **nigericin** and its quantitative effects on various mitochondrial and cellular parameters as reported in the literature.

Table 1: Effective Concentrations of Nigericin in Different Cell Lines



Cell Line	Assay	Concentration/IC₅₀	Reference
MOLM13 (AML, sensitive)	Cytotoxicity (MTT)	57.02 nM	[6][7][10]
MOLM13 (AML, venetoclax-resistant)	Cytotoxicity (MTT)	35.29 nM	[6][7][10]
HL60 (AML, sensitive)	Cytotoxicity (MTT)	20.49 nM	[6][7][10]
HL60 (AML, cytarabine-resistant)	Cytotoxicity (MTT)	1.197 nM	[6][7][10]
Triple-Negative Breast Cancer (TNBC)	Mitochondrial 2 μg/mL for 6 h		[5][11]
THP-1 (Monocytes)	NLRP3 Inflammasome 10 μM for 45 min - 2 Activation		[8][9]
Raw 264.7 (Macrophages)	Bacterial Killing Assay	20 μΜ	[2]
Various Cancer Cell Lines	NLRP3 Inflammasome Activation	20 μM for 24 h	[12]

Table 2: Nigericin-Induced Changes in Mitochondrial and Cellular Parameters



Parameter	Cell Type/Model	Nigericin Treatment	Observed Effect	Reference
Intracellular K+	TNBC cells	2 μg/mL for 6 h	Decrease	[5]
Mitochondrial Membrane Potential (Δψm)	TNBC cells	2 μg/mL for 6 h	Decrease	[5]
Mitochondrial Membrane Potential (Δψm)	Brain Mitochondria	20 nM	Increase by 7.78 ± 2.5 mV	[3]
Mitochondrial H <sub>2</sub> O <sub>2</sub> Production	Brain Mitochondria	20 nM	Increase by 52 ± 11%	[3]
Mitochondrial ROS	MOLM13 cells	Increasing concentrations	Significant increase	[7][13]
Mitochondrial Mass	MOLM13 cells	Increasing concentrations	Decrease	[13]

## **Experimental Protocols**

## Protocol 1: Induction of Mitochondrial Dysfunction and Apoptosis in Cancer Cells

This protocol describes the use of **nigericin** to induce mitochondrial dysfunction and apoptosis in an acute myeloid leukemia (AML) cell line, MOLM13.

### Materials:

- Nigericin sodium salt (Sigma-Aldrich or equivalent)
- MOLM13 cells
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillinstreptomycin
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent



- Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
- JC-1 (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide) dye
- MitoSOX™ Red mitochondrial superoxide indicator
- Phosphate-buffered saline (PBS)
- Dimethyl sulfoxide (DMSO)

### Procedure:

- Cell Culture: Culture MOLM13 cells in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.
- Nigericin Treatment:
  - Prepare a stock solution of nigericin in DMSO.
  - Seed MOLM13 cells in appropriate culture plates.
  - Treat cells with varying concentrations of nigericin (e.g., 12.5–200 nM) for 24-48 hours.[7]
     Include a vehicle control (DMSO).
- Assessment of Cell Viability (MTT Assay):
  - Following treatment, add MTT solution to each well and incubate for 4 hours.
  - Add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
  - Measure the absorbance at 570 nm using a microplate reader.
- Assessment of Apoptosis (Annexin V/PI Staining):
  - Harvest the cells and wash with cold PBS.
  - Resuspend the cells in Annexin V binding buffer.
  - Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.



- Analyze the cells by flow cytometry.
- Measurement of Mitochondrial Membrane Potential (JC-1 Staining):
  - After nigericin treatment, incubate the cells with JC-1 dye according to the manufacturer's protocol.
  - At high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. At low potential, it remains as monomers with green fluorescence.
  - Analyze the cells by flow cytometry or fluorescence microscopy to determine the ratio of red to green fluorescence.
- Measurement of Mitochondrial ROS (MitoSOX Red Staining):
  - Following treatment, incubate the cells with MitoSOX Red probe, which selectively detects mitochondrial superoxide.[7]
  - Wash the cells and analyze by flow cytometry.

## Protocol 2: Activation of the NLRP3 Inflammasome in Monocytes

This protocol details the use of **nigericin** to activate the NLRP3 inflammasome in the human monocytic cell line, THP-1.

#### Materials:

- Nigericin sodium salt
- THP-1 cells
- RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
- Lipopolysaccharide (LPS)
- Opti-MEM I Reduced Serum Medium



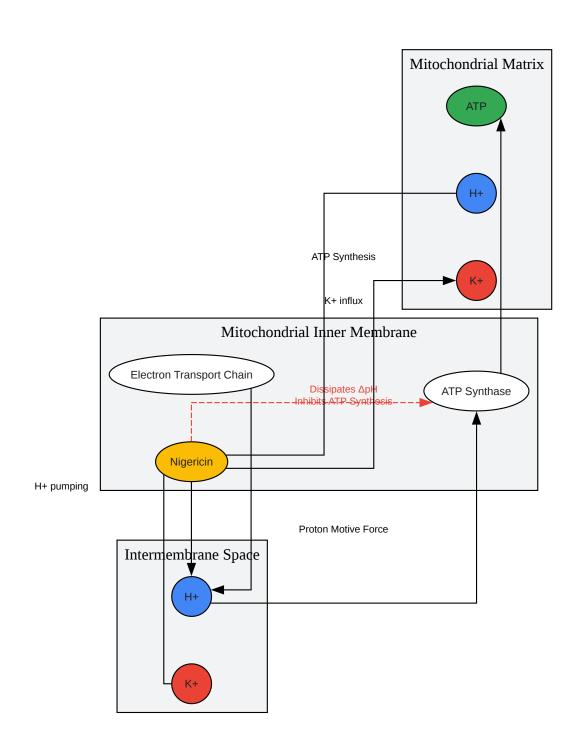
- ELISA kits for human IL-1β and IL-18
- Lactate dehydrogenase (LDH) cytotoxicity assay kit

#### Procedure:

- Cell Culture: Culture THP-1 cells in RPMI-1640 medium.
- Priming (Optional but recommended for robust IL-1β release):
  - Seed THP-1 cells in a culture plate.
  - Prime the cells with LPS (e.g., 1 μg/mL) for 3-4 hours in RPMI medium.[8][12]
- NLRP3 Activation:
  - After priming, wash the cells and replace the medium with serum-free Opti-MEM.
  - Treat the cells with nigericin (e.g., 10 μM) for 45 minutes to 2 hours.[8][9]
- Measurement of Cytokine Release:
  - Collect the cell culture supernatants.
  - Measure the concentration of secreted IL-1β and IL-18 using specific ELISA kits according to the manufacturer's instructions.
- Assessment of Cell Death (LDH Assay):
  - Use the collected supernatants to measure the release of LDH, an indicator of pyroptotic cell death, using an LDH cytotoxicity assay kit.

## **Visualizations**

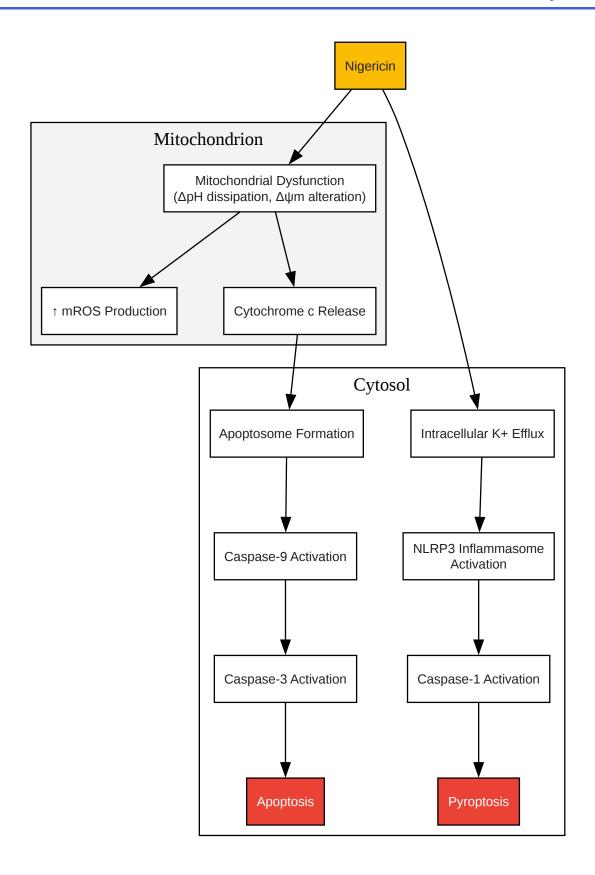




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Caption: Mechanism of **nigericin**-induced mitochondrial dysfunction.

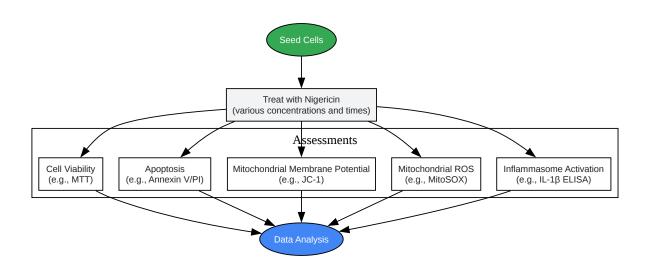




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Caption: Downstream signaling pathways activated by **nigericin**.





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Caption: General experimental workflow for studying **nigericin**'s effects.

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